![molecular formula C9H12N2OS2 B7563350 1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563350.png)
1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one, also known as MTZTP, is a compound that has been used in various scientific research applications. This compound is a thiazolylpyrrolidinone derivative and has been synthesized using different methods. MTZTP has been found to have various biochemical and physiological effects, making it a promising compound for further research.
作用機序
The mechanism of action of 1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one involves the inhibition of HNE, which is an enzyme that plays a role in the destruction of lung tissue in patients with COPD. This compound binds to the active site of HNE, preventing it from cleaving elastin and other extracellular matrix proteins. This compound has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of HNE, anti-inflammatory and anti-oxidant properties, and the ability to prevent the destruction of lung tissue in patients with COPD. This compound has also been found to have anti-cancer properties, making it a promising compound for the treatment of various types of cancer.
実験室実験の利点と制限
The advantages of using 1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one in lab experiments include its ability to inhibit HNE, its anti-inflammatory and anti-oxidant properties, and its ability to prevent the destruction of lung tissue in patients with COPD. The limitations of using this compound in lab experiments include the need for further research to determine its safety and efficacy in humans and the need for the development of more efficient synthesis methods.
将来の方向性
For the research on 1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one include the development of more efficient synthesis methods, the determination of its safety and efficacy in humans, and the investigation of its potential use in the treatment of various inflammatory diseases and cancers. Further research is also needed to determine the optimal dosage and administration of this compound and to investigate its potential side effects.
合成法
1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one has been synthesized using different methods, including the reaction of 2-thiophenecarboxylic acid with 2-(methylsulfonyl)ethylamine to form 2-(methylsulfonyl)ethyl 2-thiophenecarboxylate. This intermediate compound was then reacted with 1-methyl-2-pyrrolidinone to form this compound. Other methods involve the reaction of 2-(methylsulfonyl)ethylamine with 2-thiophenecarboxaldehyde followed by the reaction with 1-methyl-2-pyrrolidinone.
科学的研究の応用
1-Methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one has been used in various scientific research applications, including as an inhibitor of human neutrophil elastase (HNE) and as a potential drug candidate for the treatment of chronic obstructive pulmonary disease (COPD). This compound has also been found to have anti-inflammatory and anti-oxidant properties, making it a promising compound for the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-methyl-3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS2/c1-6-5-13-9(10-6)14-7-3-4-11(2)8(7)12/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKXYKKFAOCZYGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

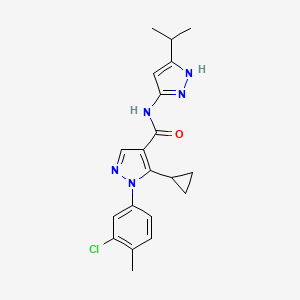
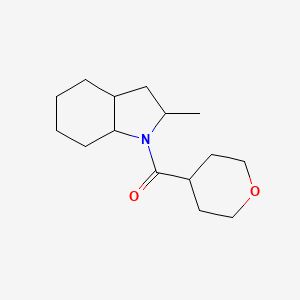
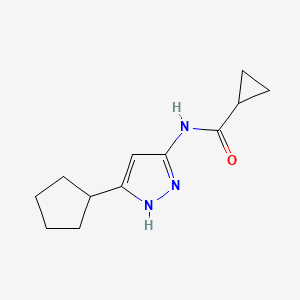
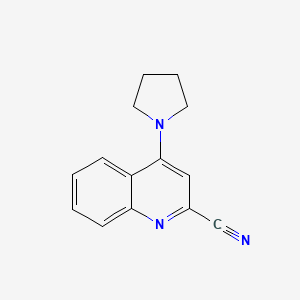
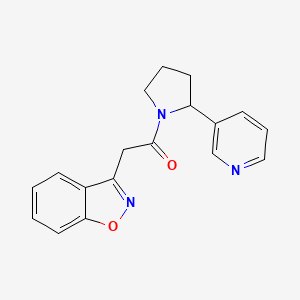
![N-[4-(1-methyl-2-oxopyrrolidin-3-yl)sulfanylphenyl]acetamide](/img/structure/B7563329.png)
![N-[1-(4-fluorophenyl)ethyl]-N-methylpyrazine-2-carboxamide](/img/structure/B7563336.png)
![1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylethanone](/img/structure/B7563343.png)
![N-methyl-N-[2-(2-methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7563346.png)
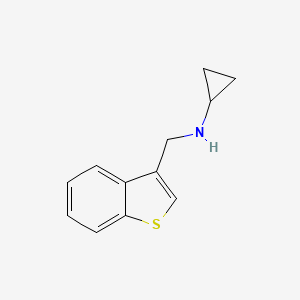
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-ylmethyl)ethanamine](/img/structure/B7563374.png)
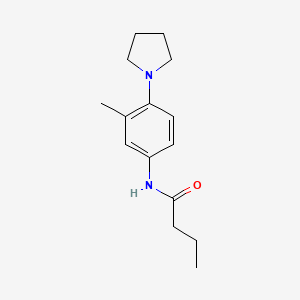
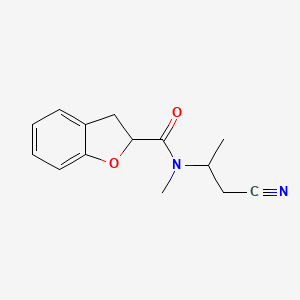
![1-Methyl-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]pyrrolidin-2-one](/img/structure/B7563387.png)